7-Fluoro-2-methoxy-10H-phenothiazine
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Overview
Description
7-Fluoro-2-methoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methoxy-10H-phenothiazine typically involves the introduction of a fluorine atom and a methoxy group to the phenothiazine core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenothiazine ring. The methoxy group can be added through an etherification reaction using methanol and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
7-Fluoro-2-methoxy-10H-phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methoxy-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-10H-phenothiazine: Lacks the fluorine atom but shares the methoxy group.
Fluphenazine: A phenothiazine derivative with a trifluoromethyl group, used as an antipsychotic medication.
Chlorpromazine: Another phenothiazine derivative, widely used as an antipsychotic.
Uniqueness
The fluorine atom increases the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Properties
CAS No. |
89733-06-2 |
---|---|
Molecular Formula |
C13H10FNOS |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7-fluoro-2-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10FNOS/c1-16-9-3-5-12-11(7-9)15-10-4-2-8(14)6-13(10)17-12/h2-7,15H,1H3 |
InChI Key |
BESPCDLYAANOFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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